Methyl 5-(furan-3-yl)-2-methylpent-2-en-4-ynoate
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Overview
Description
Methyl 5-(furan-3-yl)-2-methylpent-2-en-4-ynoate is an organic compound that features a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(furan-3-yl)-2-methylpent-2-en-4-ynoate typically involves the reaction of furan derivatives with acetylenic esters. One common method involves the use of sulfur ylides and alkyl acetylenic carboxylates. The reaction proceeds through a series of steps including Michael addition, intramolecular nucleophilic addition, ring opening, and elimination . The reaction conditions often require the use of solvents like 1,4-dioxane and temperatures around 160°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(furan-3-yl)-2-methylpent-2-en-4-ynoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Methyl 5-(furan-3-yl)-2-methylpent-2-en-4-ynoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of Methyl 5-(furan-3-yl)-2-methylpent-2-en-4-ynoate involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound’s reactive sites can form covalent bonds with nucleophilic groups in biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan: A simpler compound with a five-membered ring containing one oxygen atom.
Furfural: A furan derivative with an aldehyde group.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group.
Uniqueness
Methyl 5-(furan-3-yl)-2-methylpent-2-en-4-ynoate is unique due to its combination of a furan ring with an acetylenic ester group.
Properties
CAS No. |
193478-00-1 |
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Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
methyl 5-(furan-3-yl)-2-methylpent-2-en-4-ynoate |
InChI |
InChI=1S/C11H10O3/c1-9(11(12)13-2)4-3-5-10-6-7-14-8-10/h4,6-8H,1-2H3 |
InChI Key |
LSBYEDHBUDZMFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC#CC1=COC=C1)C(=O)OC |
Origin of Product |
United States |
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